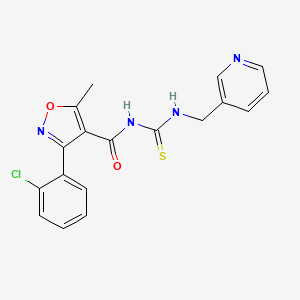

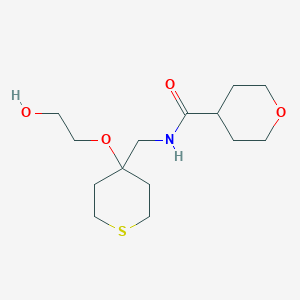

![molecular formula C22H22N4 B2978055 2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-33-2](/img/structure/B2978055.png)

2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using various methodologies, including microwave-assisted techniques and one-pot reactions, to explore their potential biological activities. These compounds have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties in various studies.

Antimicrobial and Anticancer Potential : Compounds within the pyrazolo[1,5-a]pyrimidine family have been evaluated for their insecticidal and antibacterial potential, as well as their anticancer activity. For instance, some derivatives showed potent antitumor activity against specific cancer cell lines, including human breast adenocarcinoma, highlighting their potential in cancer therapy (Deohate & Palaspagar, 2020); (Abdellatif et al., 2014).

Antagonistic Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as antagonists of serotonin 5-HT6 receptors, indicating their potential in treating neurological disorders. The structure-activity relationships of these compounds have been extensively studied to optimize their pharmacological profiles (Ivachtchenko et al., 2013).

Synthesis Techniques

Researchers have developed various synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives, including regioselective syntheses and multicomponent reactions. These methods aim to improve the efficiency and selectivity of the synthesis process, yielding compounds with potential pharmaceutical applications.

Regioselective Synthesis : A study detailed a regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation. This technique highlights the importance of innovative methodologies in obtaining compounds with precise structural features for biological testing (Kaping et al., 2020).

Multicomponent Reactions : Novel synthesis methods involving triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica have been reported. These approaches facilitate the efficient synthesis of pyridine-pyrimidines and their derivatives, showcasing the versatility of pyrazolo[1,5-a]pyrimidine chemistry in generating diverse molecular architectures (Rahmani et al., 2018).

properties

IUPAC Name |

2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-8-10-18(11-9-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-7-5-6-15(2)12-19/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHVNBMEKCTQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

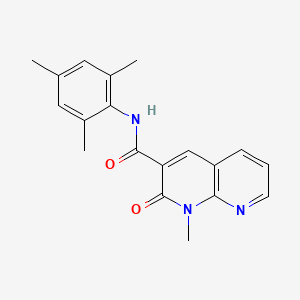

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)

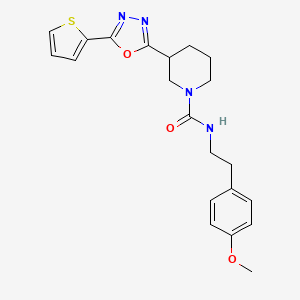

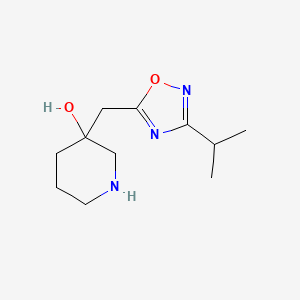

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2977978.png)

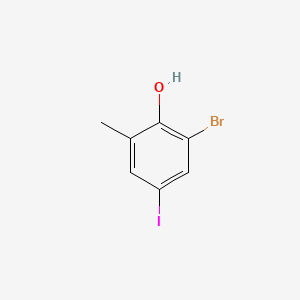

![N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

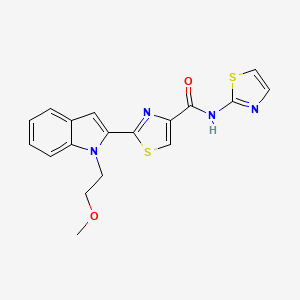

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)

![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)